molecular formula C14H14N2O2 B3120657 Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate CAS No. 267891-88-3

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Cat. No. B3120657
CAS RN: 267891-88-3
M. Wt: 242.27 g/mol
InChI Key: GMNHZZBEKCHKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, also known as MPB, is a chemical compound comprised of a 2-methylbenzoic acid ester with a 4-pyridinylmethylamine substituent in the meta position. It has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .

Scientific Research Applications

Corrosion Inhibition

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate derivatives have been studied for their corrosion inhibition properties. In a 2016 study, a derivative containing multiple pyridine and benzene rings demonstrated mixed-type inhibition and followed Langmuir adsorption isotherm in 1.0 M HCl solutions. Surface analysis techniques like SEM-EDX and XPS were employed, and the study also involved quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).

Photophysical Properties

In 2017, research on pyridyl-substituted benzamides related to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate explored their photophysical properties. These compounds displayed luminescence in both solution and solid states, with their aggregation-enhanced emission (AEE) behavior varying with solvent polarity. Their mechanochromic properties and multi-stimuli responsiveness were also observed (Srivastava et al., 2017).

Medicinal Chemistry

A study in 2012 synthesized new derivatives of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate and tested their effects on collagen-induced platelet aggregation and DNA-dependent protein kinase (DNA-PK) inhibition. One compound showed significant inhibitory activity on platelet aggregation, suggesting potential medicinal applications (Ihmaid et al., 2012).

Catalysis

A 2002 study synthesized zinc complexes with ligands including Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate derivatives. These complexes were found to be effective catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002).

Coordination Chemistry

Research on binuclear molecules involving Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate derivatives demonstrated interesting coordination chemistry. The study described the molecular structure and intermolecular interactions, providing insights into coordination spheres and crystal packing (Basu Baul et al., 2013).

Biological Imaging

In 2006, a study involved the synthesis of Zinpyr family sensors, including derivatives of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. These sensors displayed midrange affinity for Zn(II) and were used in biological imaging applications, demonstrating cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

Safety and Hazards

While specific safety and hazard information for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in cool, well-ventilated places .

properties

IUPAC Name

methyl 2-(pyridin-4-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-4-2-3-5-13(12)16-10-11-6-8-15-9-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNHZZBEKCHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197336
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

CAS RN

267891-88-3
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267891-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 mL Acetic acid and 8.6 g 4-pyridinecarbaldehyde are added to a solution of 7.5 g methyl anthranilate in 300 mL methanol. The mixture is stirred for 12 hours under nitrogen atmosphere at room temperature. 5.7 g Sodium cyanotrihydridoborate (85%) is added and the mixture is stirred for 3 hours at room temperature. Additional 1.14 g sodium cyanotrihydridoborate (85%) is added and the mixture is stirred for 12 hours at room temperature. The solvent is evaporated and the residue dissolved in ethyl acetate and washed with saturated NaHCO3 solution and saturated sodium chloride solution. The organic extract is concentrated and purified with hexane/ethyl acetate (1:1) on silica gel to yield methyl N-(4-pyridylmethyl)-anthranilate with m.p. 86° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.